EPA-Selective Accumulation: 215% Plasma TPAn-3 Increase with EPA vs. No Change with DHA Supplementation
In a double-blind randomized controlled trial, women and men (19-30 years, n=10-14 per group) received 3 g/day of EPA, DHA, or olive oil control for 12 weeks. Plasma TPAn-3 concentrations were quantified by gas chromatography-mass spectrometry. EPA supplementation significantly increased plasma TPAn-3 by 215% (from 1.3 ± 0.1 to 4.1 ± 0.7 nmol/mL ± SEM, p < 0.0001). In contrast, DHA supplementation produced no significant change in plasma TPAn-3 levels, nor did the olive oil control [1]. This demonstrates that TPAn-3 accumulation is specifically driven by EPA elongation, not by DHA retroconversion or general omega-3 intake, establishing a clear biochemical distinction from DHA and other downstream metabolites.
| Evidence Dimension | Plasma concentration change following 12-week supplementation |
|---|---|
| Target Compound Data | TPAn-3: Baseline 1.3 ± 0.1 nmol/mL → Post-EPA 4.1 ± 0.7 nmol/mL (215% increase, p < 0.0001) |
| Comparator Or Baseline | DHA supplementation: No significant change in plasma TPAn-3; Olive oil control: No significant change |
| Quantified Difference | 215% increase with EPA vs. ~0% change with DHA or olive oil |
| Conditions | Double-blind randomized controlled trial; 3 g/day EPA, DHA, or olive oil for 12 weeks; 19-30 year-old women and men; plasma analyzed by GC-MS |
Why This Matters
For researchers studying DHA biosynthesis regulation, TPAn-3 is uniquely responsive to EPA supplementation while being unresponsive to DHA, making it the preferred biomarker for monitoring elongase-dependent flux through the Sprecher pathway, which cannot be captured by EPA, DHA, or DPAn-3 measurements alone.
- [1] Rotarescu RD, Rezaei K, Mutch DM, Metherel AH. Increases in plasma n-3 tetracosapentaenoic acid and tetracosahexaenoic acid following 12 weeks of EPA, but not DHA, supplementation in women and men. Prostaglandins Leukot Essent Fatty Acids. 2022 Oct;185:102494. PMID: 36148741. View Source
